molecular formula C20H21NO5 B2664811 (6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone CAS No. 20345-69-1

(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B2664811
CAS No.: 20345-69-1
M. Wt: 355.39
InChI Key: BSYFCWAPBDZVAX-UHFFFAOYSA-N
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Description

“(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanol” is a chemical compound with the molecular formula C20H21NO5 . It has an average mass of 355.384 Da and a monoisotopic mass of 355.141968 Da .


Synthesis Analysis

A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been reported . This method is based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with other compounds . The Pomeranz–Fritsch cyclization step, which traditionally requires strong acids and elevated temperatures, can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base . This allows acetal activation under milder, more chemoselective conditions .


Molecular Structure Analysis

The molecular structure of “(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanol” is complex, with multiple methoxy groups and a dihydroisoquinolinyl group .


Chemical Reactions Analysis

Reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides have been studied . Products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .


Physical And Chemical Properties Analysis

The obtained oxazino [2,3- a ]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols . In the mass spectra of these compounds, the peaks for the molecular ions are of low intensity .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been explored in the synthesis of heterocyclic derivatives, such as the creation of medium-ring heterocyclic derivatives through photosolvolysis of related quaternary ammonium salts, demonstrating the compound's role in generating complex organic structures (Bremner & Winzenberg, 1984).
  • A new benzylisoquinoline alkaloid structurally similar to the queried compound was isolated from Beilschmiedia brevipes, highlighting its occurrence in natural sources and its potential as a natural product with unique properties (Pudjiastuti et al., 2010).

Therapeutic Potential and Chemical Properties

  • Certain derivatives of the queried compound exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, indicating its importance in the development of new therapeutic agents (Bonilla-Castañeda et al., 2022).
  • Its derivatives have been used to study tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines, suggesting potential applications in cancer treatment research (Hatano et al., 2009).

Antioxidant Properties

  • Diphenylmethane derivatives, including structures related to the compound , have been synthesized and evaluated for their antioxidant properties, indicating its utility in exploring new antioxidants (Balaydın et al., 2010).

Chemical Synthesis and Catalysis

  • The compound and its derivatives have been involved in studies focusing on chemical synthesis techniques, including photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, showcasing its role in advancing synthetic methodologies (Austin et al., 2007).

Molecular Structure and Reactivity Studies

  • Detailed studies on methanol dehydrogenase from Methylophilus W3A1 at high resolution have revealed the configuration of its redox cofactor, pyrroloquinoline quinone (PQQ), near a structure similar to the compound in focus, providing insights into enzyme mechanisms and the role of similar molecular frameworks in biological systems (Xia et al., 1999).

Future Directions

Future research could focus on further understanding the synthesis, reactions, and potential applications of “(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone”. This compound and its derivatives could be of interest as structural analogs of certain isoquinoline alkaloids .

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-6,9-11H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYFCWAPBDZVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=NCCC3=CC(=C(C=C32)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347053
Record name (6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20345-69-1
Record name (6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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